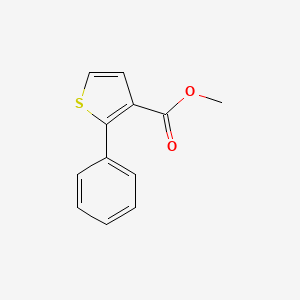
2-(4-Chloro-2-iodophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-iodophenyl)ethan-1-ol is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-iodophenyl)ethan-1-ol typically involves the halogenation of a phenyl ring followed by the introduction of an ethanol group. One common method involves the iodination of 4-chlorophenol, followed by a reaction with ethylene oxide under basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions using chlorine and iodine sources, followed by the addition of ethylene oxide. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-iodophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The halogen atoms can be reduced to form a less substituted phenyl ring.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to substitute the halogen atoms.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-2-iodo-phenyl)acetaldehyde or 2-(4-Chloro-2-iodo-phenyl)acetic acid.
Reduction: Formation of 2-(4-Chloro-phenyl)-ethanol or 2-(4-Iodo-phenyl)-ethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-iodophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-iodophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-phenyl)-ethanol
- 2-(4-Iodo-phenyl)-ethanol
- 2-(4-Bromo-2-iodo-phenyl)-ethanol
Uniqueness
2-(4-Chloro-2-iodophenyl)ethan-1-ol is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can provide distinct properties compared to compounds with only one type of halogen.
Propiedades
Fórmula molecular |
C8H8ClIO |
|---|---|
Peso molecular |
282.50 g/mol |
Nombre IUPAC |
2-(4-chloro-2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8ClIO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
Clave InChI |
QNGDNQNZADWLNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)I)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylic acid ethyl ester](/img/structure/B8625629.png)
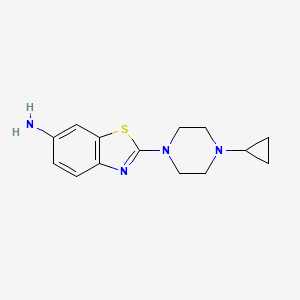
![4-[1-Methyl-1-(4-nitro-phenyl)-ethyl]-pyrimidine](/img/structure/B8625637.png)
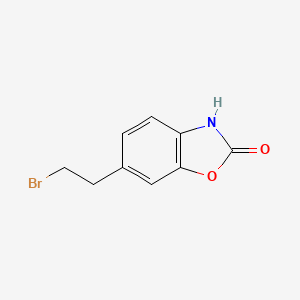
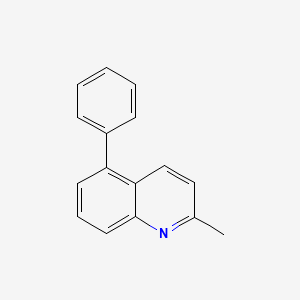
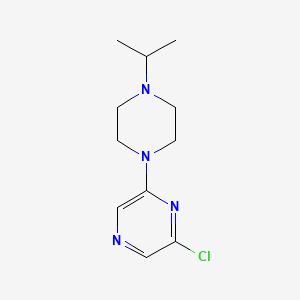
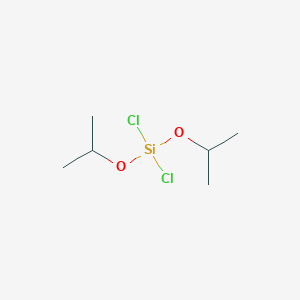
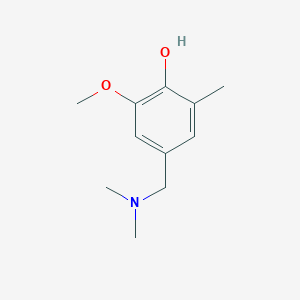
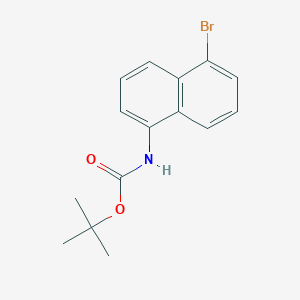
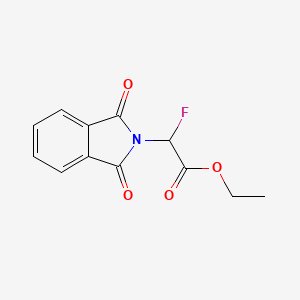
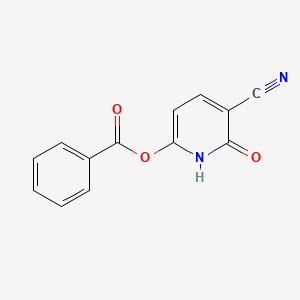
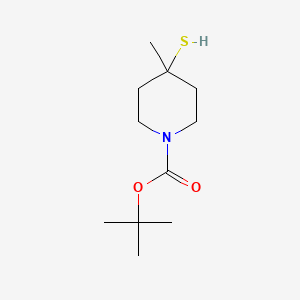
![4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B8625682.png)
